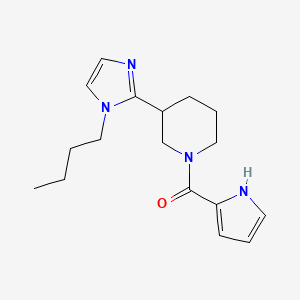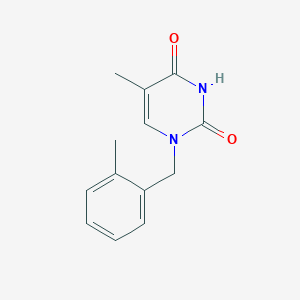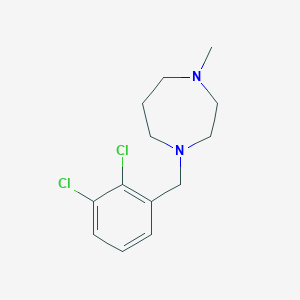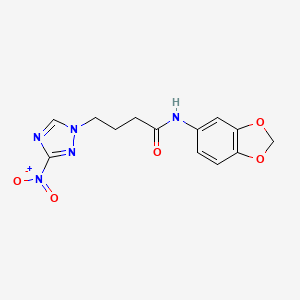![molecular formula C17H18N2O4S B5672143 N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5672143.png)
N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide involves sophisticated chemical procedures aiming at achieving specific structural features that confer desired properties. For instance, the discovery and investigation of related compounds have highlighted the importance of structural modifications to enhance cytotoxic properties against cancer cells, showcasing the role of structural design in developing potential antineoplastic agents (Hossain et al., 2020). Moreover, the synthesis of morpholines, which are related to the morpholinylcarbonyl group in the compound of interest, involves starting from vicinal amino alcohols, oxiranes, and aziridines, indicating a complex synthetic route that could be applicable to N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide and related compounds is crucial for their biological activity. The presence of the morpholine ring has been studied extensively, revealing that this moiety is present in various organic compounds developed for diverse pharmacological activities. This highlights the significance of the morpholine structure in contributing to the compound's overall properties and potential applications (Asif & Imran, 2019).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine structures and benzenesulfonamide groups often lead to products with significant biological activity. For instance, compounds with the morpholine ring have shown promise in antimalarial and antimycobacterial properties, indicating the broad spectrum of chemical reactions these compounds can undergo and the diverse properties they can exhibit (Hossain et al., 2020).
Physical Properties Analysis
The physical properties of compounds like N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide, such as solubility, melting point, and stability, are influenced by their molecular structure. The synthesis and investigation of related compounds have emphasized the role of structural elements in determining these physical properties, which are crucial for their handling, storage, and application in different scientific domains (Chayka et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, potential for catalysis, and participation in chemical reactions, are pivotal for understanding the applications and functionality of N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide. Research into similar compounds has provided insights into how the molecular structure, particularly the presence of functional groups like the morpholine ring and benzenesulfonamide, influences these chemical properties and the resulting biological activity (Asif & Imran, 2019).
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(19-10-12-23-13-11-19)14-6-8-15(9-7-14)18-24(21,22)16-4-2-1-3-5-16/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLQWOFYSJUPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49729607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanoyl)-4-phenylpiperazine](/img/structure/B5672060.png)

![N~4~-[(3,5-dimethylisoxazol-4-yl)methyl]-6-ethyl-N~4~,5-dimethylpyrimidine-2,4-diamine](/img/structure/B5672076.png)
![4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine](/img/structure/B5672079.png)
![(1S)-2-oxo-1-phenyl-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethanol](/img/structure/B5672086.png)

![2-allyl-6-[(mesitylamino)methyl]phenol](/img/structure/B5672112.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5672131.png)

![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)


![N-[(5-bromo-2-thienyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5672172.png)
![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)